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Compound of Interest

Compound Name: MC-Val-Cit-PAB-vinblastine

Cat. No.: B12426591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological activity of MC-Val-Cit-PAB-vinblastine, an antibody-drug conjugate (ADC)

payload. This document is intended for researchers, scientists, and drug development

professionals working in the field of oncology and targeted therapeutics.

Core Concepts: Chemical Formula and Components
MC-Val-Cit-PAB-vinblastine is a complex molecule designed for targeted cancer therapy. It

consists of three key components: a cytotoxic agent (vinblastine), a cleavable linker system

(MC-Val-Cit-PAB), and a reactive moiety for antibody conjugation.

The chemical formula for MC-Val-Cit-PAB-vinblastine is C₇₄H₉₇N₁₀O₁₅, and its molecular

weight is 1366.62 g/mol .

The constituent parts of the molecule are:

MC (Maleimidocaproyl): This unit contains a maleimide group that serves as a reactive

handle for conjugation to thiol groups present in cysteine residues of monoclonal antibodies.

Val-Cit (Valine-Citrulline): This dipeptide sequence is a substrate for lysosomal proteases,

particularly Cathepsin B, which is often overexpressed in the tumor microenvironment. This

enzymatic cleavage is the basis for the targeted release of the cytotoxic payload.
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PAB (p-aminobenzyl alcohol): This acts as a self-immolative spacer. Once the Val-Cit linker

is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes, ensuring the

efficient release of the unmodified vinblastine payload.

Vinblastine: A potent microtubule-disrupting agent that induces cell cycle arrest at the G2/M

phase and subsequent apoptosis. The chemical formula for vinblastine is C₄₆H₅₈N₄O₉.[1]

Quantitative Data Summary
While specific in vitro cytotoxicity data for the complete MC-Val-Cit-PAB-vinblastine conjugate

is not widely available in public literature, the following tables summarize the known properties

of its components and representative data for similar ADCs.

Table 1: Physicochemical Properties of MC-Val-Cit-PAB-vinblastine and its Components

Compound Chemical Formula Molecular Weight ( g/mol )

MC-Val-Cit-PAB-vinblastine C₇₄H₉₇N₁₀O₁₅ 1366.62

Vinblastine C₄₆H₅₈N₄O₉ 810.97[1]

MC-Val-Cit-PAB Linker C₂₈H₄₀N₆O₇ 572.65

Table 2: Representative In Vitro Cytotoxicity of Vinblastine Against Various Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ (µM)

AMO-1 Myeloma 0.000536

NCI-H446 Small Cell Lung Cancer 0.000565

SUP-M2
Anaplastic Large Cell

Lymphoma
0.000678

IM-9 Myeloma 0.000722

NCI-H2122 Lung Adenocarcinoma 0.000805

WSU-DLCL2 B-cell Lymphoma 0.000823

U-698-M B-cell Leukemia 0.000907

NCCIT Testis 0.000962

P30-OHK Acute Lymphoblastic Leukemia 0.000994

ALL-SIL T-cell Leukemia 0.001186

BC-1 B-cell Lymphoma 0.001212

JiyoyeP-2003 Burkitt Lymphoma 0.001234

JVM-3 Lymphoid Neoplasm 0.001310

Jurkat T-cell Leukemia 0.001316

NCI-H847 Small Cell Lung Cancer 0.001331

MDST8 Large Intestine 0.001354

SU-DHL-5 B-cell Lymphoma 0.001380

NCI-H69 Small Cell Lung Cancer 0.001436

MV-4-11 Leukemia 0.001441

RPMI-8402 Lymphoblastic T-cell Leukemia 0.001472

MOG-G-UVW Glioma 0.001506

CML-T1 Chronic Myeloid Leukemia 0.001581

P32-ISH Burkitt Lymphoma 0.001631
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BL-41 Burkitt Lymphoma 0.001648

EoL-1-cell Hematopoietic Neoplasm 0.001656

Data sourced from the Genomics of Drug Sensitivity in Cancer database.[2]

Experimental Protocols
Detailed experimental protocols for the synthesis of the complete MC-Val-Cit-PAB-vinblastine
conjugate are proprietary and not publicly available. However, this section provides a

representative, multi-step protocol for the synthesis of the MC-Val-Cit-PAB linker and a general

method for its conjugation to a cytotoxic agent and an antibody, based on established chemical

principles for ADC development.

Synthesis of the MC-Val-Cit-PAB Linker
This protocol outlines a common synthetic route for the Maleimidocaproyl-Valine-Citrulline-p-

aminobenzyl alcohol linker.

Step 1: Synthesis of Fmoc-Val-Cit-PABA

Dissolve Fmoc-Val-Cit (1.5 g) in a mixture of dichloromethane (14 mL) and methanol (7 mL).

Add 4-aminobenzyl alcohol (445.2 mg, 3.62 mmol) to the solution.

Add N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) (1.5 g, 6 mmol) to the

reaction mixture.

Stir the solution at room temperature overnight.

Concentrate the solvent under reduced pressure.

Wash the resulting residue with diisopropyl ether for 30 minutes.

Filter the solid and wash again with diisopropyl ether for 30 minutes.

Filter the solid to obtain Fmoc-Val-Cit-PABA (yield: 82%).
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Step 2: Fmoc Deprotection

Dissolve the Fmoc-Val-Cit-PABA (2 g) in dimethylformamide (DMF) (10 mL).

Add pyridine (2 mL) to the solution.

Stir the reaction mixture at room temperature for 30 minutes.

Monitor the reaction completion by thin-layer chromatography (TLC).

Upon completion, concentrate the solution under high vacuum to obtain a yellow solid of

H₂N-Val-Cit-PABA, which can be used in the next step without further purification.

Step 3: Coupling with Maleimidocaproic Acid

Dissolve the H₂N-Val-Cit-PABA from the previous step in DMF.

Add an activated ester of maleimidocaproic acid (e.g., MC-OSu) to the solution.

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.

Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

Purify the final product, MC-Val-Cit-PAB-OH, by column chromatography.

General Protocol for Conjugation of MC-Val-Cit-PAB-
vinblastine to an Antibody
This is a generalized protocol for the conjugation of a drug-linker complex to a monoclonal

antibody.

Step 1: Antibody Reduction

Prepare a solution of the desired monoclonal antibody in a suitable buffer (e.g., phosphate-

buffered saline, pH 7.4).

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody

solution to reduce the interchain disulfide bonds, exposing free thiol groups. The molar ratio
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of TCEP to antibody needs to be optimized.

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time

(e.g., 1-2 hours).

Step 2: Drug-Linker Conjugation

Dissolve the MC-Val-Cit-PAB-vinblastine in an organic co-solvent like dimethyl sulfoxide

(DMSO).

Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the

drug-linker will determine the final drug-to-antibody ratio (DAR).

Gently mix the reaction and incubate at a controlled temperature (e.g., 4°C or room

temperature) for a set time (e.g., 1-4 hours). The reaction should be protected from light.

Step 3: Quenching and Purification

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-

acetylcysteine, to cap any unreacted maleimide groups.

Purify the resulting ADC using a suitable chromatography method, such as size-exclusion

chromatography (SEC) or hydrophobic interaction chromatography (HICC), to remove

unconjugated drug-linker, excess quenching agent, and aggregated antibody.

Step 4: Characterization

Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction

chromatography (HIC-HPLC) or mass spectrometry.

Assess the purity and aggregation of the final ADC product using size-exclusion

chromatography (SEC-HPLC).

Confirm the identity and integrity of the ADC using techniques such as SDS-PAGE and mass

spectrometry.

Signaling Pathways and Experimental Workflows
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Mechanism of Action and Signaling Pathway
The MC-Val-Cit-PAB-vinblastine ADC exerts its cytotoxic effect through a multi-step process

that begins with targeted delivery and culminates in the induction of apoptosis.

MC-Val-Cit-PAB-vinblastine ADC
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Caption: Mechanism of action of a vinblastine-based ADC.

Upon administration, the ADC circulates in the bloodstream until it encounters a tumor cell

expressing the target antigen. The antibody component of the ADC binds to the antigen,

leading to the internalization of the ADC-antigen complex into an endosome. The endosome

then fuses with a lysosome, where the acidic environment and the presence of proteases, such

as Cathepsin B, cleave the Val-Cit linker. This releases the active vinblastine payload into the

cytoplasm. Free vinblastine then binds to tubulin, disrupting microtubule dynamics and leading

to cell cycle arrest in the M-phase, which ultimately triggers apoptosis. Additionally, vinblastine

has been shown to activate the SAPK/JNK signaling pathway, leading to the phosphorylation of

anti-apoptotic proteins like Bcl-2 and Bcl-xL, further contributing to the apoptotic process.

Experimental Workflow for ADC Synthesis and
Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an

antibody-drug conjugate.
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Caption: A generalized workflow for ADC synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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